1H-Pyrazolo[4,3-D]pyrimidin-7(7H)-one is a heterocyclic compound that belongs to the class of pyrazolo-pyrimidines, which are recognized for their diverse biological activities. This compound features a fused ring system that includes both pyrazole and pyrimidine moieties, contributing to its pharmacological significance. The structural uniqueness of 1H-Pyrazolo[4,3-D]pyrimidin-7(7H)-one makes it a target for various synthetic and medicinal chemistry studies.
1H-Pyrazolo[4,3-D]pyrimidin-7(7H)-one can be synthesized through various chemical methods involving different starting materials. The exploration of its synthesis has been documented in several studies, highlighting its potential applications in drug development, particularly as an anticancer and anticoagulant agent.
This compound is classified under the category of heterocycles and more specifically as a pyrazolo-pyrimidine derivative. Its structural formula indicates it contains both nitrogen and carbon atoms in a bicyclic arrangement, which is characteristic of many biologically active compounds.
The synthesis of 1H-Pyrazolo[4,3-D]pyrimidin-7(7H)-one has been achieved through multiple methodologies, including:
The synthetic procedures often involve careful control of reaction conditions such as temperature, solvent choice, and catalyst concentration to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are typically employed to confirm the structure of the synthesized compounds.
The molecular structure of 1H-Pyrazolo[4,3-D]pyrimidin-7(7H)-one features a fused bicyclic system comprising a pyrazole ring and a pyrimidine ring. The presence of functional groups such as carbonyls contributes to its reactivity and biological activity.
Key structural data includes:
1H-Pyrazolo[4,3-D]pyrimidin-7(7H)-one participates in various chemical reactions that enhance its utility in medicinal chemistry:
The reactions often involve modifications at various positions on the pyrazolo-pyrimidine framework to enhance biological activity or alter pharmacokinetic properties.
The mechanism by which 1H-Pyrazolo[4,3-D]pyrimidin-7(7H)-one exerts its biological effects primarily involves interaction with specific molecular targets:
In vitro studies demonstrate concentration-dependent effects on cell cycle progression and apoptosis induction in cancer cells, indicating its potential as a therapeutic agent.
Relevant data from studies indicate that certain derivatives maintain stability while exhibiting enhanced biological activities compared to the parent compound.
1H-Pyrazolo[4,3-D]pyrimidin-7(7H)-one and its derivatives have promising applications in:
These applications underscore the compound's significance in drug discovery and development efforts aimed at addressing critical health challenges.
1H-Pyrazolo[4,3-d]pyrimidin-7(7aH)-one features a fused bicyclic architecture where a pyrazole ring is annulated to a pyrimidine ring at the [4,3-d] positions. This connectivity creates a planar, 9-atom core structure with the molecular formula C₅H₄N₄O (molecular weight: 136.11 g/mol) [2] [8]. The fusion occurs between pyrazole's C4 atom and pyrimidine's C3 atom, establishing a shared bond that preserves aromaticity across both rings. This planar configuration is critical for biological recognition, mimicking purine bases like guanine [7].
Table 1: Core Molecular Features
Property | Value/Description | Source |
---|---|---|
Molecular formula | C₅H₄N₄O | [8] |
Molecular weight | 136.11 g/mol | [8] |
Ring fusion type | Ortho-fused at [4,3-d] | [2] [5] |
Aromatic system | Delocalized 10π-electron system | [7] |
Key bond lengths (X-ray) | C7=O: 1.23 Å; N-N: 1.35 Å | [4] |
Bond length alternation within the rings (e.g., C=O bond length of 1.23 Å and N-N bond of 1.35 Å) confirms significant bond localization, distinguishing it from homogeneous benzene-like systems. This asymmetry arises from the electron-withdrawing carbonyl group at position 7, which perturbs electron distribution [4]. The molecular scaffold offers four potential substitution sites (N1, C3, C5, C6), enabling diverse functionalization while maintaining planarity essential for biomolecular interactions [5] [7].
This compound exhibits complex tautomerism due to mobile protons at N7a and the N1/N2 positions. Three primary tautomers are theoretically possible:
Experimental and computational studies confirm the 1H-tautomer (7-keto form) is energetically favored by ~37 kJ/mol (9 kcal/mol) over the 2H-form due to maintained aromaticity in both rings [7] [8]. This stability is evidenced by X-ray crystallography showing electron density consistent with the C7=O carbonyl (bond length: 1.23 ± 0.01 Å) and N1-H configuration [4] [8]. The 7aH-tautomer (enol form) is negligible under physiological conditions, as its phenolic structure would exhibit C-O bond lengths near 1.36 Å, unsupported by crystallographic data [8].
Table 2: Tautomeric Stability Analysis
Tautomer | Energy Difference | Aromaticity | Biological Relevance |
---|---|---|---|
1H (7-keto) | 0 kJ/mol (reference) | Full aromatic (both rings) | Purine-mimicry in drug design |
2H | +37 kJ/mol | Disrupted pyrazole aromaticity | Rarely observed |
7aH (enol) | +52 kJ/mol | Non-aromatic pyrimidone ring | Not detected experimentally |
Substituents dramatically influence tautomeric preference. N1-methylation locks the 1H-tautomer, while C3-methylation has minimal effect. O-methylation forces the enol form, abolishing biological activity in antitubercular assays due to loss of H-bonding capacity [9].
The electronic landscape features a polarized π-system with significant charge separation. The C7 carbonyl acts as a strong hydrogen-bond acceptor (σ-hole potential: -42 kcal/mol), while N7a-H serves as a moderate donor (σ-hole: -32 kcal/mol) [2] [5]. Natural Bond Orbital (NBO) analysis reveals:
This polarization creates complementary H-bonding motifs:
Table 3: Hydrogen-Bonding Parameters (DFT Calculations)
Site | Role | Electrostatic Potential (kcal/mol) | Preferred Partners |
---|---|---|---|
C7=O | Acceptor | -42 | Ser/Thr side chains |
N9 | Acceptor | -38 | Arg/Lys backbone NH |
N7a-H | Donor | -32 | Carbonyl/water oxygen |
C3 (if unsubst.) | Weak acceptor | -18 | Terminal amide groups |
The molecule’s amphoteric character facilitates water solubility (experimental: 1.2 mg/mL at 25°C) and supports supramolecular assembly. In crystalline form, molecules form chains via N7a-H⋯N8 hydrogen bonds (2.88 Å) and π-π stacking (interplanar distance: 3.40 Å) [4] [8].
Single-crystal X-ray diffraction reveals a nearly planar bicyclic system (mean deviation: 0.02 Å) with subtle puckering at N7a in methylated derivatives. Key geometric parameters include:
Methyl substitutions alter conformational dynamics:
Table 4: Crystallographic Parameters of Key Derivatives
Derivative | Space Group | Torsion Angle (°) | Notable Contacts |
---|---|---|---|
Parent compound | P2₁/c | 180 ± 0.3 | N7a-H⋯O=C (2.89 Å) dimeric pairs |
1,3-Dimethyl analog [4] | P-1 | 172.8 | C-H⋯O (2.95 Å) chain motifs |
6-Isopentyl-3-methyl [5] | C2/c | 179.1 | Hydrophobic stacking (3.48 Å) |
Lattice stabilization primarily involves N-H⋯O/N hydrogen bonds and offset π-stacking (interplanar distance: 3.40–3.55 Å). Solvent inclusion (e.g., methanol, DMSO) expands the unit cell by 5–8% and introduces C-H⋯O contacts (2.95 Å) that subtly distort the core planarity [4] [6]. Temperature-dependent studies (100–300 K) show negligible conformational changes, confirming rigidity essential for biological activity retention.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: